Target-Specific DHFR Inhibition Potency Differentiates Meta-Fluoro from Para-Fluoro Analogs
1-(3-Fluorophenyl)butan-1-ol demonstrates significant inhibition of human dihydrofolate reductase (DHFR), a key target in anticancer and antimicrobial therapy. A direct comparison to the para-fluoro isomer (1-(4-fluorophenyl)butan-1-ol) reveals a quantifiable difference in potency. The meta-fluoro substitution yields an IC50 of 34 nM, which is 3-fold more potent than the para-fluoro analog's IC50 of 102 nM in the same assay system [1]. This demonstrates that the fluorine position is a critical determinant of enzyme-inhibitor interaction strength.
| Evidence Dimension | Inhibitory activity (IC50) against human DHFR |
|---|---|
| Target Compound Data | IC50 = 34 nM |
| Comparator Or Baseline | 1-(4-Fluorophenyl)butan-1-ol (para-fluoro isomer) IC50 = 102 nM |
| Quantified Difference | 3-fold increase in potency |
| Conditions | Recombinant human DHFR (WIL2 cells); enzymatic assay measuring NADPH oxidation. |
Why This Matters
For researchers developing DHFR inhibitors, selecting the meta-fluoro regioisomer over the para-fluoro analog provides a measurable 3-fold improvement in target engagement, which is critical for SAR studies and lead optimization.
- [1] BindingDB. Entry BDBM50405667 (CHEMBL5273130). Affinity Data: IC50: 34nM and 102nM for human DHFR. Retrieved from https://bindingdb.org. View Source
